

The Role of KAT6A/B in MLL-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLLr) acute myeloid leukemia (AML) is an aggressive hematologic malignancy with a historically poor prognosis, driven by chromosomal translocations involving the KMT2A (MLL1) gene. This rearrangement creates potent oncogenic fusion proteins that hijack the transcriptional machinery to enforce a state of differentiation arrest and uncontrolled proliferation. Emerging evidence has identified the lysine acetyltransferase (KAT) family, specifically KAT6A (also known as MOZ or MYST3) and its paralog KAT6B (MORF or MYST4), as critical epigenetic co-factors essential for the survival and maintenance of MLLr leukemia cells. These proteins, primarily through the catalytic activity of KAT6A, establish a permissive chromatin environment required for the expression of key leukemogenic genes. This guide provides an in-depth examination of the function of the KAT6A/B complex in MLLr leukemia, detailing the underlying molecular mechanisms, summarizing key experimental findings, and outlining methodologies for future research and therapeutic development.

The KAT6A/B-MLL Axis in Normal and Malignant Hematopoiesis

KAT6A and KAT6B are highly related histone acetyltransferases (HATs) belonging to the MYST family. They typically function as the catalytic subunits of larger tetrameric complexes that

include scaffolding proteins like BRPF1 and other regulatory subunits such as ING5 and MEAF6. In normal hematopoiesis, these complexes play a crucial role in regulating gene expression programs essential for the self-renewal and maintenance of hematopoietic stem cells (HSCs). A key function of KAT6A is its interaction with the wild-type MLL1 protein to regulate the expression of critical developmental genes, most notably the HOXA gene cluster.

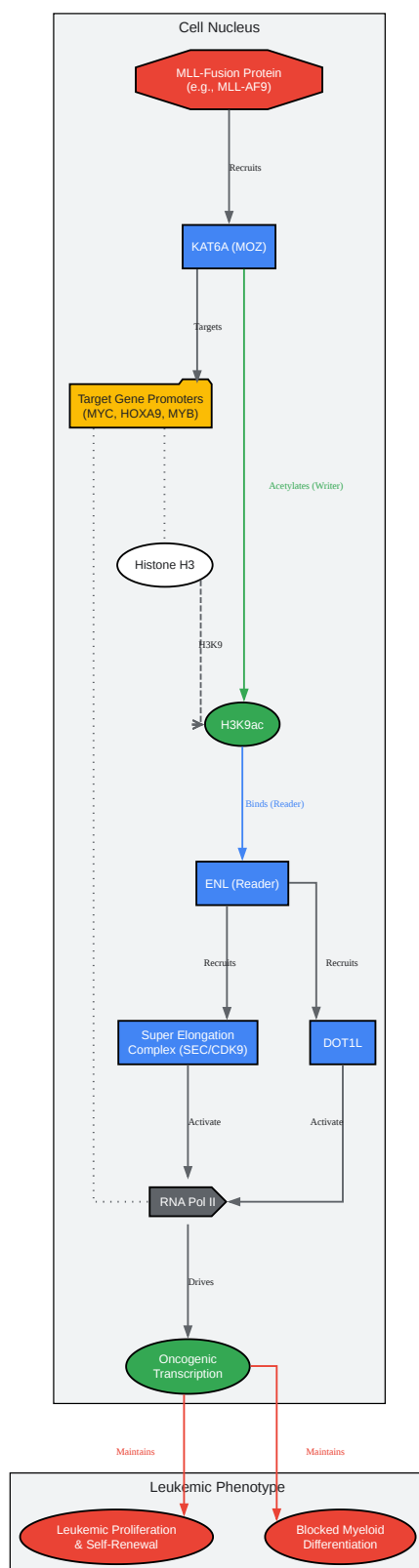
In MLL-rearranged leukemia, this physiological relationship is subverted. The MLL fusion protein (e.g., MLL-AF9, MLL-AF4) loses its native histone methyltransferase SET domain but retains the N-terminal portion that interacts with various co-factors, creating a dependency on other epigenetic modifiers to drive its oncogenic program. Extensive research, including functional genomic screens, has revealed that MLLr AML cells are exceptionally dependent on wild-type KAT6A for their proliferation and survival.

Mechanism of Action: The KAT6A-ENL Transcriptional Control Module

The primary mechanism through which KAT6A supports MLLr leukemia is by creating a specific epigenetic signature at the promoters of critical oncogenes. This process can be understood as a "writer-reader" module that drives transcriptional elongation.

- **Writer - KAT6A:** The MLL fusion protein complex recruits KAT6A to the chromatin of target genes. KAT6A then acts as a histone acetyltransferase, specifically catalyzing the acetylation of histone H3 at lysine 9 (H3K9ac). This modification neutralizes the positive charge of the histone tail, contributing to a more open and transcriptionally active chromatin state.
- **Reader - ENL:** The newly deposited H3K9ac marks are recognized and bound by the YEATS domain of the ENL protein, an acetyl-lysine "reader."
- **Effector - Transcriptional Elongation:** ENL, now anchored to the chromatin, recruits a network of other essential MLLr leukemia co-factors, including the histone methyltransferase DOT1L (which catalyzes H3K79 methylation) and the super elongation complex (SEC), which contains the kinase CDK9. This assembly promotes the phosphorylation of RNA Polymerase II, releasing it from promoter-proximal pausing and driving robust transcriptional elongation of key leukemogenic target genes.

Key downstream targets of this KAT6A-ENL module include the master regulators of leukemogenesis, such as MYC, MYB, and MLL-fusion target genes like HOXA9 and LAMP5. Depletion of KAT6A leads to a significant downregulation of these oncogenes, triggering cell cycle arrest, apoptosis, and myeloid differentiation.



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Caption: KAT6A-ENL "writer-reader" module in MLL-rearranged leukemia.

Quantitative Data Summary

Genetic depletion or pharmacologic inhibition of KAT6A has profound and quantifiable effects on the viability and differentiation status of MLLr AML cells. The catalytic activity of KAT6A is essential for these functions.

Cell Line (MLL Fusion)	Assay Type	Result of KAT6A Depletion/Inhibition	Quantitative Effect	Reference
MOLM-13 (MLL-AF9)	Proliferation (Competition Assay)	sgKAT6A cells were rapidly outcompeted by wild-type cells.	>90% depletion of sgKAT6A cells by day 21	
MV4;11 (MLL-AF4)	Proliferation (Competition Assay)	sgKAT6A cells were rapidly outcompeted by wild-type cells.	>90% depletion of sgKAT6A cells by day 21	
NOMO-1 (MLL-AF9)	Proliferation (Competition Assay)	sgKAT6A cells were rapidly outcompeted by wild-type cells.	>80% depletion of sgKAT6A cells by day 21	
MOLM-13 (MLL-AF9)	Self-Renewal (Clonogenic Assay)	Markedly impaired ability to form colonies.	~75% reduction in colony formation	
MOLM-13 (MLL-AF9)	Apoptosis	Moderately elevated levels of apoptosis.	~2-fold increase in Annexin V positive cells	
MV4;11 (MLL-AF4)	Apoptosis	Moderately elevated levels of apoptosis.	~1.5-fold increase in Annexin V positive cells	
MOLM-13 (MLL-AF9)	Differentiation (Flow Cytometry)	Increased expression of myeloid differentiation marker CD11b.	~40% of cells become CD11b positive	
MV4;11 (MLL-AF4)	Differentiation (Flow Cytometry)	Increased expression of	~30% of cells become CD11b	

		myeloid differentiation marker CD11b.	positive
Mouse MLL-AF9	Proliferation (In Vivo)	Delayed leukemia progression in transplant recipient mice.	Significant extension of survival ($p < 0.001$)
Various Leukemia	Proliferation (IC50)	A novel small molecule KAT6A inhibitor shows potent anti-proliferative activity.	IC50 values: K562 (0.082 μM), U937 (0.162 μM), HL-60 (0.197 μM)

Therapeutic Targeting of KAT6A

The profound dependency of MLLr AML on KAT6A makes it a compelling therapeutic target. Small molecule inhibitors designed to block the catalytic HAT activity of KAT6A/B are in preclinical and early clinical development.

- WM-1119: A first-in-class inhibitor of the MYST family of acetyltransferases that has been shown to inhibit the KAT6A-mediated transcriptional program and AML growth.
- PF-07248144 (PF-9363): A potent KAT6A/B and KAT7 inhibitor that demonstrates therapeutic efficacy in preclinical models, including those resistant to other targeted agents like menin inhibitors.

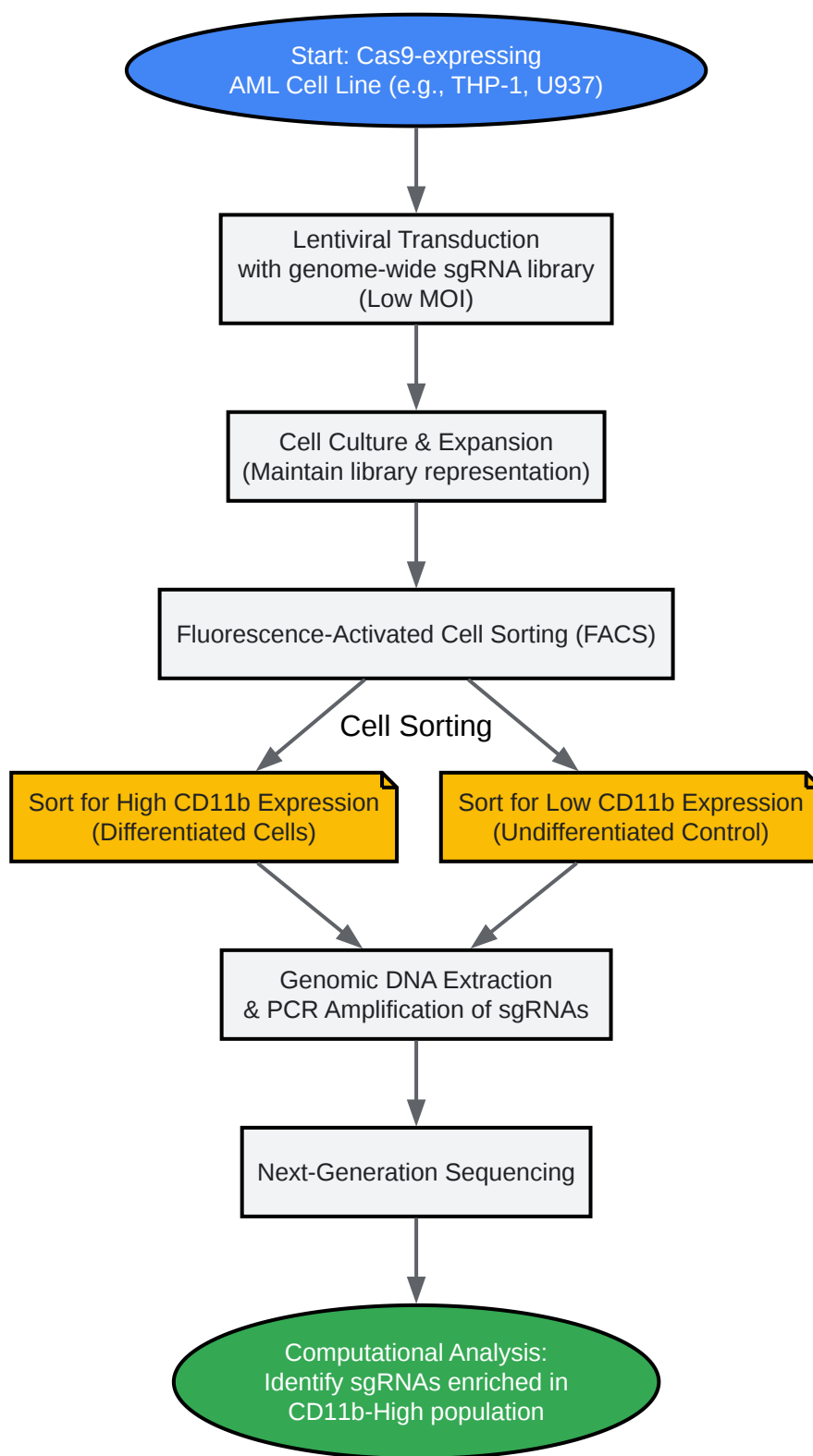
Treatment with these inhibitors phenocopies the effects of genetic KAT6A depletion, leading to a loss of leukemic stemness, induction of myeloid differentiation, and suppression of oncogenic gene expression programs. A key distinction has been noted between inhibiting KAT6A's catalytic function and deleting the entire protein; in some MLLr contexts, complete protein loss has a more dramatic anti-leukemic effect, suggesting that the scaffolding function of KAT6A may also play a role. This opens the door for the development of targeted protein degraders (e.g., PROTACs) as a potentially more effective therapeutic strategy.

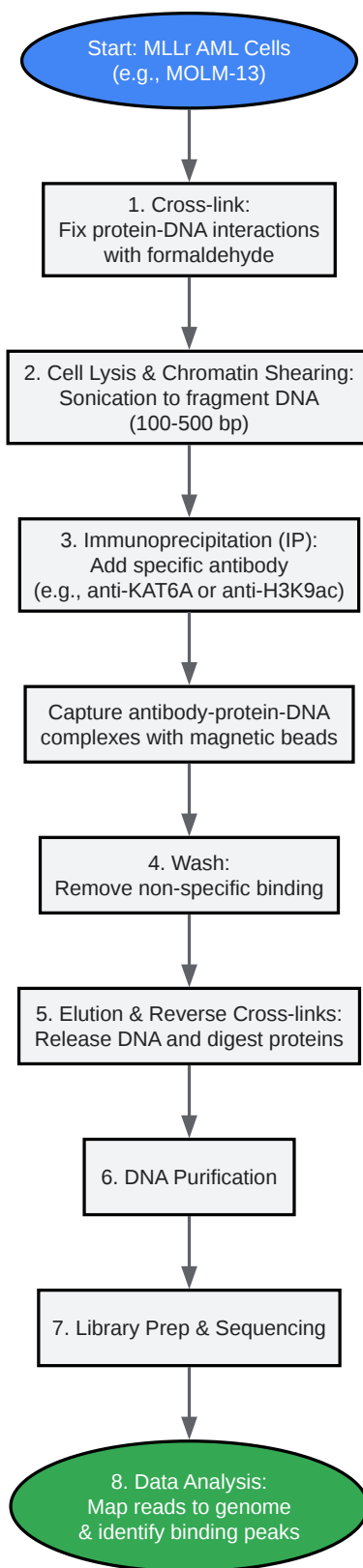
Key Experimental Protocols

The following sections outline the core methodologies used to elucidate the function of KAT6A in MLLr leukemia.

Differentiation-Focused CRISPR-Cas9 Screening

This unbiased, genome-wide approach is used to identify genes whose loss-of-function induces a specific cellular phenotype, such as differentiation.





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- To cite this document: BenchChem. [The Role of KAT6A/B in MLL-Rearranged Leukemia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862205#the-function-of-kat6a-b-in-mlt-rearranged-leukemia]

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